

Melting point reference for 2-(Chloromethyl)-5-nitropyridine

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Compound of Interest

Compound Name: 2-(Chloromethyl)-5-nitropyridine

CAS No.: 887588-15-0

Cat. No.: B3058287

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Technical Characterization Guide: **2-(Chloromethyl)-5-nitropyridine**

Executive Summary: The Identification Challenge

Status: High-Risk Intermediate Primary CAS: 887588-15-0 (Target) Commonly Confused With: 2-Chloro-5-nitropyridine (CAS 4548-45-2) and 2-Chloro-5-(chloromethyl)pyridine (CCMP, CAS 70258-18-3).[1]

Critical Alert: The CAS number provided in your request (70291-62-2) corresponds to 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile.[1] This guide addresses the chemical structure **2-(Chloromethyl)-5-nitropyridine** (C₆H₅ClN₂O₂).[1][2]

Unlike its commercially ubiquitous isomers, **2-(Chloromethyl)-5-nitropyridine** lacks a widely standardized "Gold Standard" melting point in public pharmacopeial registries.[1] This suggests it is often isolated as a low-melting solid or oil, or generated in situ.[1] Reliance solely on melting point for identification is statistically prone to error due to the prevalence of high-melting structural isomers.[1] This guide establishes a Multi-Factor Characterization Protocol to ensure structural certainty in drug development pipelines.

Comparative Identity Matrix

Objective: Distinguish the target from common impurities and isomers.

Feature	Target: 2-(Chloromethyl)-5-nitropyridine	Isomer 1: 2-Chloro-5-nitropyridine	Isomer 2: CCMP
CAS	887588-15-0	4548-45-2	70258-18-3
Structure	Pyridine ring, 2-CH ₂ Cl, 5-NO ₂	Pyridine ring, 2-Cl, 5-NO ₂	Pyridine ring, 2-Cl, 5-CH ₂ Cl
Physical State	Likely Low-Melting Solid / Oil	Crystalline Solid	Low-Melting Solid / Liquid
Melting Point	Not Standardized (Est. < 50°C)	107 – 111 °C [1]	37 – 42 °C [2]
Key Risk	Unstable, hydrolyzes to alcohol	Stable, common starting material	Lachrymator, skin sensitizer

“

*Analyst Note: If your sample melts above 100°C, it is likely not **2-(Chloromethyl)-5-nitropyridine**.^[1] It is more likely the unreacted precursor (2-methyl-5-nitropyridine, MP ~115°C) or the 2-chloro- analog.^[1]*

Experimental Protocol: Thermal Characterization

Since the target is likely a low-melting waxy solid, standard capillary methods may yield ambiguous "softening" ranges. Differential Scanning Calorimetry (DSC) is required for precise onset determination.^[1]

Method A: Capillary Melting Point (Preliminary)

- Instrument: Mettler Toledo MP90 or equivalent.
- Ramp Rate: 1.0 °C/min (Slow ramp essential for low-melting solids).
- Observation: Watch for "sweating" or meniscus formation.[1]
 - Pass Criteria: Distinct melt phase.[1]
 - Fail Criteria: Broad range > 4°C (indicates solvent occlusion or decomposition).[1]

Method B: Differential Scanning Calorimetry (DSC) - The Definitive Method[1]

- Standard: ASTM E794.[1]
- Crucible: Aluminum, hermetically sealed (prevents sublimation/decomposition).[1]
- Purge Gas: Nitrogen (50 mL/min).
- Protocol:
 - Equilibrate at 0°C.
 - Ramp 10°C/min to 150°C.
- Data Interpretation:
 - Endotherm Onset: Recorded as
 - .
 - Exotherm: Indicates decomposition (common for nitro- compounds).[1]

Structural Validation (The "Real" Reference)

Because MP is unreliable for this compound, NMR is the mandatory validation step.[1]

1H-NMR Logic (Solvent: CDCl₃)

The chemical shift of the methylene protons (-CH₂-) is the diagnostic fingerprint.^[1]

- Target (2-CH₂Cl): The methylene group is adjacent to the pyridine nitrogen.^[1] The electron-withdrawing nature of the ring nitrogen and the nitro group at pos 5 will shift these protons downfield, typically

4.6 – 4.8 ppm.

- Isomer (5-CH₂Cl): In CCMP, the methylene is at position 5.^[1] It is less deshielded than position 2.^[1] Typically appears at

4.4 – 4.6 ppm.^[1]

- Precursor (2-CH₃): The methyl group of 2-methyl-5-nitropyridine appears significantly upfield at

~2.7 ppm.^[1]

Decision Rule:

- Signal at 2.7 ppm

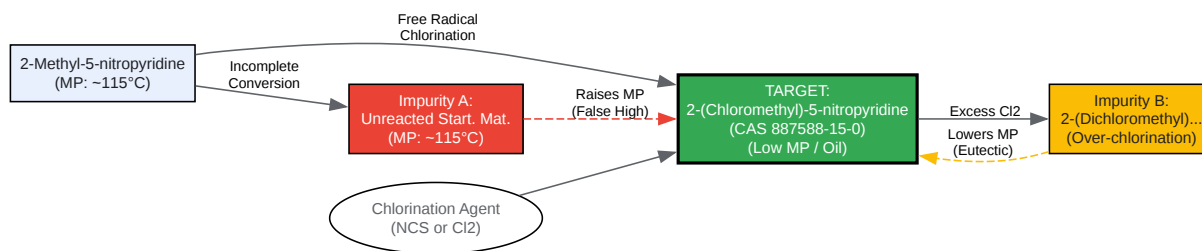
Failed Synthesis (Starting Material).

- Signal at 4.7 ppm (singlet)

Target Confirmed.

Synthesis & Impurity Flow

Understanding the origin of the compound helps predict the melting point behavior.



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Figure 1: Synthesis pathway showing how impurities drastically alter the observed melting point. Presence of starting material (Impurity A) will artificially inflate the melting point toward 115°C.[1]

Handling & Stability

- Lachrymator Hazard: Like most chloromethyl-pyridines, this compound is likely a potent lachrymator (tear gas agent).[1]
 - Protocol: Handle strictly in a fume hood.[1]
 - Deactivation: Quench spills with dilute aqueous ammonia (converts to less volatile amine/alcohol).[1]
- Storage:
 - Hygroscopicity: High.[1] Moisture converts the -CH₂Cl to -CH₂OH (Alcohol), which is a solid with a different MP.[1]
 - Temp: Store at 2-8°C under Argon.

References

- NIST Chemistry WebBook. 2-Chloro-5-nitropyridine (CAS 4548-45-2) Properties.[1] National Institute of Standards and Technology.[1] [Link](#)

- PubChem.2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3) Compound Summary.[1] National Center for Biotechnology Information.[1] [Link\[1\]](#)
- ChemicalBook.2-(Chloromethyl)-5-nitropyridine (CAS 887588-15-0) Product Entry.[1] [\[2\]Link\[1\]](#)
- Fisher Scientific.Safety Data Sheet: Chloromethyl Pyridine Derivatives.[Link\[1\]](#)

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Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 2-(Chloromethyl)-5-nitropyridine_product_Reagent_APIChina [apichina.com]
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